Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by a hydroxyl group and a 4-chlorophenyl substituent at the 4-position of the piperidine ring, with an ethyl carboxylate group at the 1-position. This compound is primarily recognized as Haloperidol Impurity 24, a byproduct or degradation product in the synthesis of the antipsychotic drug haloperidol . Its molecular formula is C₁₄H₁₈ClNO₃, with a molecular weight of 307.75 g/mol .
The piperidine ring adopts a puckered conformation due to steric and electronic effects of the substituents, a phenomenon described by Cremer and Pople’s ring-puckering coordinates . The hydroxyl and chlorophenyl groups contribute to its polarity, influencing solubility and intermolecular interactions. While its pharmacological role remains unclear, its identification as an impurity underscores its relevance in pharmaceutical quality control and synthesis optimization .
Properties
CAS No. |
23482-33-9 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-13(17)16-9-7-14(18,8-10-16)11-3-5-12(15)6-4-11/h3-6,18H,2,7-10H2,1H3 |
InChI Key |
CURANEYLIZSJBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.
Esterification: The ethyl ester group is introduced through esterification reactions involving carboxylic acids and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Properties
Trifluoromethyl Substitution (CAS 21928-40-5): The addition of a 3-trifluoromethyl group on the chlorophenyl ring increases molecular weight by ~44 g/mol compared to the target compound.
Sulfonyl Derivatives (CAS 860649-14-5, 313685-03-9) :
- The phenylsulfonyl (CAS 860649-14-5) and 4-chlorophenylsulfonyl (CAS 313685-03-9) groups introduce strong electron-withdrawing effects, altering electronic distribution and reactivity. The sulfonyl group’s acidity (predicted pKa -6.06) may facilitate salt formation for improved solubility .
Hydroxyethyl Substituent (CAS 173943-92-5) :
- The 2-(2-hydroxyethyl)phenyl group adds a polar side chain, significantly enhancing aqueous solubility. This modification is advantageous for formulations requiring high bioavailability .
Cyclopropane-Containing Analog (+)-MR200 :
- The cyclopropane ring imposes steric constraints, stabilizing specific conformations. The oxalate salt form improves crystallinity, aiding purification processes in synthesis .
Biological Activity
Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a hydroxyl group and an ethyl carboxylate moiety, contributing to its unique chemical behavior. Its molecular formula is CHClNO, and it has a molecular weight of approximately 281.76 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 281.76 g/mol |
| Functional Groups | Hydroxyl, Carboxylate |
| Structural Features | Piperidine ring |
This compound interacts with various neurotransmitter systems, which may explain its potential therapeutic effects. The compound has been shown to act as a precursor in the synthesis of antipsychotic medications like penfluridol, indicating its relevance in treating psychiatric disorders through dopaminergic pathways .
Antipsychotic Properties
Research indicates that derivatives of this compound exhibit significant activity in modulating dopaminergic receptors, making them candidates for developing new antipsychotic drugs. In particular, studies have highlighted its role in enhancing the efficacy of existing antipsychotics by improving receptor affinity.
Analgesic Effects
A series of derivatives related to this compound have demonstrated considerable analgesic activity in preclinical models. In male Wistar rats, compounds derived from this structure showed pain relief comparable to standard analgesics like pethidine when administered intramuscularly at doses of 50 mg/kg .
Antiviral Activity
Emerging studies suggest that related compounds may possess antiviral properties. For instance, piperidine derivatives have been evaluated against pseudotyped viruses, demonstrating inhibition of viral entry mechanisms. This suggests a potential application in antiviral drug development .
Study on Antipsychotic Activity
In a study examining the pharmacological profiles of various piperidine derivatives, this compound was noted for its ability to enhance dopaminergic signaling while minimizing side effects commonly associated with traditional antipsychotics .
Analgesic Activity Assessment
In another investigation focusing on analgesic properties, derivatives were tested for their efficacy in thermal stimuli models. Results indicated that these compounds significantly reduced pain responses, supporting their potential as effective analgesics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
